molecular formula C11H5BrClN3 B11802905 5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile

5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile

Cat. No.: B11802905
M. Wt: 294.53 g/mol
InChI Key: OKWNFZHXGNEKCA-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-[2,3’-bipyridine]-3-carbonitrile is a bipyridine derivative, which is a class of compounds extensively used in various scientific fields. Bipyridine compounds are known for their ability to coordinate with metal centers, making them valuable in catalysis, materials science, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-[2,3’-bipyridine]-3-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of robust catalysts and optimized reaction parameters is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-[2,3’-bipyridine]-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized bipyridine derivatives, while coupling reactions can produce extended bipyridine systems .

Scientific Research Applications

5-Bromo-6-chloro-[2,3’-bipyridine]-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Bromo-6-chloro-[2,3’-bipyridine]-3-carbonitrile exerts its effects is primarily through its ability to coordinate with metal centers. This coordination can influence the reactivity and stability of the metal complexes formed. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-chloro-[2,3’-bipyridine]-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and coordination behavior. The presence of both bromine and chlorine atoms allows for selective functionalization and diverse chemical transformations .

Properties

Molecular Formula

C11H5BrClN3

Molecular Weight

294.53 g/mol

IUPAC Name

5-bromo-6-chloro-2-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H5BrClN3/c12-9-4-8(5-14)10(16-11(9)13)7-2-1-3-15-6-7/h1-4,6H

InChI Key

OKWNFZHXGNEKCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C=C2C#N)Br)Cl

Origin of Product

United States

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